N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.
Attachment of the Thiophene Ring: The benzo[d]thiazole intermediate is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with 2-chloro-N,N-diethylethanamine hydrochloride under basic conditions to introduce the diethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The benzo[d]thiazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: Pd/C, H₂
Substitution: NaH, K₂CO₃
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Reduced benzo[d]thiazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is studied for its unique electronic properties, which make it a candidate for use in organic electronics and as a building block for more complex molecules.
Biology
Biologically, this compound may be explored for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescence properties.
Medicine
In medicinal chemistry, researchers investigate this compound for its potential pharmacological activities, such as its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to specific sites, while the benzo[d]thiazole and thiophene rings contribute to the compound’s overall electronic properties, influencing its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Uniqueness
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2.ClH/c1-4-21(5-2)11-12-22(18(23)16-10-7-13-24-16)19-20-17-14(3)8-6-9-15(17)25-19;/h6-10,13H,4-5,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCDGSBSDUHLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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